8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one
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Overview
Description
8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one is a heterocyclic compound that features a pyrrolizine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrogen-containing compound, followed by cyclization and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolizine ring can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolizine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolizine derivatives and heterocyclic compounds with hydroxymethyl groups, such as 8-hydroxyquinoline and hydroxymethylfurfural .
Uniqueness
What sets 8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one apart is its unique combination of a hydroxymethyl group and a pyrrolizine ring. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-8-3-1-5-9(8)7(11)2-4-8/h10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVABYDGUFSXLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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